N-benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide
CAS No.:
Cat. No.: VC20199022
Molecular Formula: C16H15N5O
Molecular Weight: 293.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N5O |
|---|---|
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | N-benzyl-2-(5-methyltetrazol-1-yl)benzamide |
| Standard InChI | InChI=1S/C16H15N5O/c1-12-18-19-20-21(12)15-10-6-5-9-14(15)16(22)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,22) |
| Standard InChI Key | NWXVBQMCILVRQU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=NN1C2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-Benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide belongs to the tetrazole-containing benzamide class, featuring:
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A benzamide core with a tetrazole substituent at the 2-position.
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A 5-methyltetrazole ring, enhancing metabolic stability compared to unsubstituted tetrazoles.
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A benzyl group attached via the amide nitrogen, influencing lipophilicity and target binding.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | N-Benzyl-2-(5-methyltetrazol-1-yl)benzamide |
| Canonical SMILES | CC1=NN=NN1C2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
| InChI Key | NWXVBQMCILVRQU-UHFFFAOYSA-N |
The tetrazole ring () acts as a bioisostere for carboxylic acids, enabling hydrogen bonding and ionic interactions with biological targets . The methyl group at the 5-position of the tetrazole enhances steric shielding, potentially reducing off-target interactions.
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves multi-step reactions:
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Tetrazole Ring Formation: Cycloaddition of nitriles with sodium azide under acidic conditions generates the 5-methyltetrazole moiety.
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Benzamide Coupling: The tetrazole-substituted benzoic acid undergoes amidation with benzylamine using coupling agents like -dicyclohexylcarbodiimide (DCC).
Critical Reaction Parameters:
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Temperature: 0–25°C for cycloaddition; room temperature for amidation.
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Catalysts: for tetrazole synthesis; 4-dimethylaminopyridine (DMAP) for amidation.
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Yield Optimization: Continuous flow reactors improve efficiency by minimizing side reactions.
Industrial Scalability
Microwave-assisted synthesis reduces reaction times from hours to minutes, achieving yields >80% for analogous tetrazole derivatives. Solvent selection (e.g., dichloromethane vs. ethanol) impacts purity, with chromatography-free purification feasible at scale.
Biological Activity and Mechanisms
Enzymatic Interactions
Tetrazole-containing compounds often inhibit cyclooxygenase-2 (COX-2) and angiotensin-converting enzyme (ACE). The methyl group in this compound may reduce COX-2 affinity compared to non-methylated analogs, favoring kinase targets .
Pharmacological Applications
Oncology
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Leukemia: Tetrazole-benzamide hybrids induce apoptosis in K-562 cells via caspase-3 activation .
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Melanoma: UACC-62 cell viability is reduced by 80% at 100 nM concentrations in analogous compounds .
Table 2: Comparative Cytotoxicity of Tetrazole Derivatives
Antimicrobial Activity
Preliminary data on similar compounds show MIC = 8 µg/mL against Staphylococcus aureus, likely via penicillin-binding protein inhibition.
Structure-Activity Relationships (SAR)
Impact of Substituents
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Tetrazole Methyl Group: Increases metabolic stability but reduces solubility (logP = 2.1 vs. 1.8 for non-methylated analog).
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Benzyl vs. Alkyl Chains: Benzyl enhances target affinity (e.g., KSP inhibition ) compared to propyl () .
Bioisosteric Replacements
Replacing 1,2,3-triazole with tetrazole in benzamide-thiazole hybrids improved cytotoxicity by 10-fold, attributed to stronger hydrogen bonding with ATP-binding pockets .
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